L-2-Aminobutyric Acid-d6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

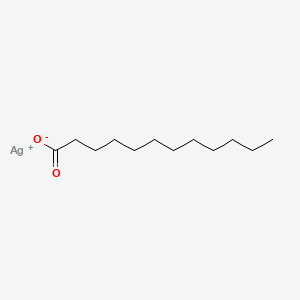

L-2-Aminobutyric Acid-d6 is a labelled L-2-Aminobutyric Acid . It is a non-proteogenic amino acid in the class of L-alpha-amino acids, which are commonly found in human kidney and liver tissues . The molecular formula is C4H3D6NO2 and the molecular weight is 109.16 .

Synthesis Analysis

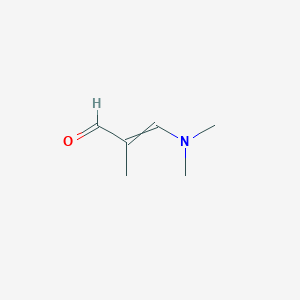

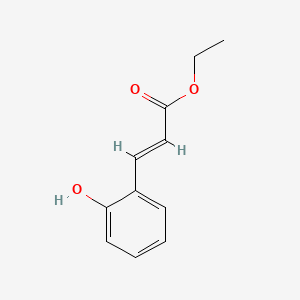

L-2-Aminobutyric Acid-d6 can be produced by transaminase or dehydrogenase from α-ketobutyric acid, which can be synthesized enzymatically from the bulk amino acid, L-threonine . A novel high-throughput screening method of leucine dehydrogenase (LDH) was established, specific enzyme activity and 2-OBA tolerance of Lys72Ala mutant were 33.3% higher than those of the wild type .Molecular Structure Analysis

The molecular structure of L-2-Aminobutyric Acid-d6 can be represented by the formula C4H3D6NO2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

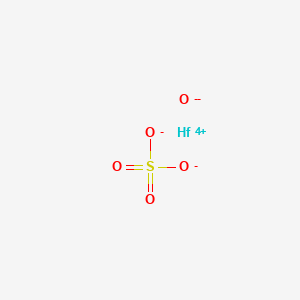

The reaction was finished in 12 hours and the conversion efficiency of L-threonine into L-ABA was 94% . A three-enzyme co-expression system was established to green and efficient synthesis of L-2-aminobutyric acid from L-threonine at a high substrate concentration (up to 1.5 M) in a reaction system without the addition of exogenous coenzyme and extra buffer .Physical And Chemical Properties Analysis

The molecular weight of L-2-Aminobutyric Acid-d6 is 109.16 . The melting point is >245oC (dec.) .Applications De Recherche Scientifique

Application in Biochemistry and Biotechnology

Specific Scientific Field

Biochemistry and Biotechnology

Summary of the Application

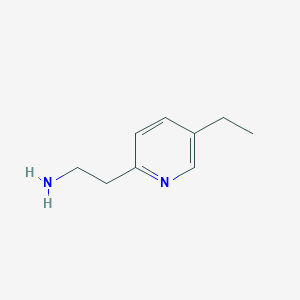

L-2-Aminobutyric acid (L-ABA) is a non-proteinogenic amino acid that is a key intermediate in the chemical and pharmaceutical industries. It has been used as a precursor for the anticonvulsants levetiracetam and brivaracetam, and the anti-tuberculotic ethambutol .

Methods of Application or Experimental Procedures

Leucine dehydrogenase (LeuDH) with NAD+ regeneration was developed for L-ABA production on a large scale. The L-ABA yield was improved by optimizing conversion conditions, including cofactor regeneration, and enzyme immobilization .

Results or Outcomes

The “best” variant M5 (WT + Q358N) showed 44.5-fold higher catalytic efficiency (kcat/KM) than BcLeuDH WT, which suggested that BcLeuDH M5 is an attractive candidate for L-ABA production on a large scale .

Application in Drug Synthesis

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

L-2-Aminobutyric acid (L-ABA) is an unnatural amino acid that is a key intermediate for the synthesis of several important drugs. It can be produced by transaminase or dehydrogenase from a- acid, which can be synthesized enzymatically from the bulk amino acid, L-threonine .

Methods of Application or Experimental Procedures

L-Threonine deaminase from Escherichia coli, L-leucine dehydrogenase from Bacillus cereus, and formate dehydrogenase from Pseudomonas sp. were over-expressed in E. coli and used for one-pot production of L-ABA with formate as a co-substrate for NADH regeneration .

Results or Outcomes

30 mol L-threonine were converted to 29.2 mol L-ABA at 97.3% of theoretical yield and with productivity of 6.37 g l-1 h-1 at 50 l. This process offers a promising approach to fulfill industrial requirements for L-ABA .

Application in Peptide Synthesis

Summary of the Application

L-2-Aminobutyric Acid-d6 is used in peptide synthesis . Peptides are short chains of amino acid monomers linked by peptide bonds, and they play crucial roles in physiological and biochemical functions of life.

Methods of Application or Experimental Procedures

In peptide synthesis, L-2-Aminobutyric Acid-d6 can be used as a building block. The specific procedures can vary depending on the peptide sequence, but generally involve step-wise addition of amino acids to a growing peptide chain.

Results or Outcomes

The outcome of this application is the synthesis of peptides. The specific results can vary greatly depending on the peptide sequence being synthesized .

Application in Green Synthesis

Specific Scientific Field

Green Chemistry

Summary of the Application

Research provides a green synthesis for L-2-Aminobutyric Acid-d6, with potential for industrial production of drug precursors, by engineering leucine dehydrogenase and optimizing expression regulation .

Methods of Application or Experimental Procedures

Leucine dehydrogenase (LDH) is engineered and expression is optimized through fine-tuning RBS intensity. The yield of E. coli BL21/pET28a-R3ivlA-EsldhK72A-fdh was 2.6 times higher than that of the original strain .

Results or Outcomes

150 g L-threonine was transformed to 121 g L-2-ABA in a 5 L fermenter with a 95% molar conversion rate, and a productivity of 5.04 g·L-1·h-1. This is the highest productivity of L-2-ABA currently reported by single-cell biotransformation .

Safety And Hazards

Orientations Futures

Propriétés

Numéro CAS |

1276197-51-3 |

|---|---|

Nom du produit |

L-2-Aminobutyric Acid-d6 |

Formule moléculaire |

C₄H₃D₆NO₂ |

Poids moléculaire |

109.16 |

Synonymes |

(+)-2-Aminobutanoic Acid-d6; (+)-2-Aminobutyric Acid-d6; (+)-α-Aminobutyric Acid-d6; (2S)-2-Aminobutanoic Acid-d6; (S)-(+)-α-Aminobutyric Acid-d6; (S)-2-Aminobutanoic Acid-d6; (S)-2-Aminobutyric Acid-d6; L-2-Amino-n-butyric Acid-d6; L-2-Aminobutanoic |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B1144334.png)

![Benzenesulfonic acid, 3-[[4-[(4-hydroxy-3-methylphenyl)azo]-3-methoxyphenyl]azo]-, monosodium salt](/img/structure/B1144341.png)